molecular formula C19H16N4O B11001794 N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11001794
M. Wt: 316.4 g/mol
InChI Key: NPAAZDKOEKHVOR-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both indole and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyrazole carboxylic acid under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The pathways involved may include modulation of signal transduction pathways and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • N-(1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the indole and pyrazole rings. This unique structure allows it to exhibit distinct biological activities compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16N4O/c1-23-18(12-17(22-23)13-6-3-2-4-7-13)19(24)21-16-9-5-8-15-14(16)10-11-20-15/h2-12,20H,1H3,(H,21,24)

InChI Key

NPAAZDKOEKHVOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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